molecular formula C11H19N3O4 B14035684 Tert-butyl 3-(2-formylhydrazine-1-carbonyl)pyrrolidine-1-carboxylate

Tert-butyl 3-(2-formylhydrazine-1-carbonyl)pyrrolidine-1-carboxylate

Cat. No.: B14035684
M. Wt: 257.29 g/mol
InChI Key: UHWZCKWOWPYPCT-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine-based derivative featuring a tert-butyl carbamate group at the 1-position and a 2-formylhydrazine-1-carbonyl substituent at the 3-position. Its molecular framework combines the rigidity of the pyrrolidine ring with the reactivity of the formylhydrazine moiety, making it a versatile intermediate in pharmaceutical synthesis. Notably, it has been listed as discontinued by CymitQuimica (Ref: 10-F738159), likely due to challenges in stability or commercial demand .

Properties

Molecular Formula

C11H19N3O4

Molecular Weight

257.29 g/mol

IUPAC Name

tert-butyl 3-(formamidocarbamoyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H19N3O4/c1-11(2,3)18-10(17)14-5-4-8(6-14)9(16)13-12-7-15/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,16)

InChI Key

UHWZCKWOWPYPCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C(=O)NNC=O

Origin of Product

United States

Preparation Methods

Starting Materials

The synthesis typically proceeds via:

  • Preparation of the hydrazide intermediate by coupling hydrazine derivatives with pyrrolidine carboxylates.
  • Selective formylation of the hydrazine nitrogen to introduce the formyl group.
  • Purification and characterization of the final compound.

Detailed Preparation Methods

Synthesis of tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate

This intermediate is critical and can be prepared by hydrazinolysis or coupling reactions involving tert-butyl pyrrolidine-1-carboxylate derivatives.

  • Literature describes the preparation of tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (a positional isomer) by reacting N-Boc-proline hydrazide precursors under controlled conditions.

  • Reaction conditions typically involve:

    • Use of hydrazine derivatives such as tert-butyl hydrazinecarboxylate.
    • Solvents like methanol or tetrahydrofuran.
    • Room temperature stirring for several hours.
    • Purification by column chromatography or crystallization.

Formylation of the Hydrazine Moiety

The formylation step introduces the aldehyde group on the hydrazine nitrogen to yield the formylhydrazine carbonyl functionality.

  • Common formylating agents include formaldehyde solutions (formalin) or equivalents.

  • A documented procedure involves:

    • Addition of formaldehyde (e.g., 40% aqueous formalin) to the hydrazide intermediate solution.
    • Temperature control at 0 to 10 °C during slow addition.
    • Stirring for extended periods (e.g., 10 hours) to ensure complete reaction.
    • Workup involving extraction with ethyl acetate and washing with aqueous acid and brine.
    • Concentration and crystallization using solvents such as heptane at low temperature (0–5 °C) to isolate the product as a solid with high purity and yield (around 85-87%).

Purification and Characterization

  • The final compound is purified by recrystallization or chromatographic methods.
  • Purity is confirmed by HPLC (>99%) and spectral analysis such as ^1H NMR, which shows characteristic signals for tert-butyl groups, pyrrolidine ring protons, and formyl hydrazine protons.

Summary Table of Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Temperature (°C) Time Yield (%) Notes
1 Formation of hydrazide N-Boc-pyrrolidine derivative + tert-butyl hydrazinecarboxylate, MeOH or THF RT 2–12 hours 85–95 Stirring under inert atmosphere; monitored by LC-MS
2 Formylation of hydrazine Addition of formaldehyde (40% formalin), DIPEA base 0 to 10 10 hours 85–87 Slow addition, extraction with EtOAc, crystallization from heptane
3 Purification Extraction, washing, concentration, crystallization 0–5 1 hour High purity (>99% HPLC), white solid isolated

Additional Notes on Synthetic Challenges and Optimization

  • The formylation step requires precise temperature control to avoid side reactions such as over-formylation or decomposition.
  • Use of protecting groups like tert-butyl carbamate ensures selective reactions at the desired nitrogen atoms.
  • The hydrazide intermediate's stability is crucial; mild conditions prevent hydrolysis or rearrangement.
  • Alternative dehydrative cyclization methods for related hydrazide derivatives (e.g., to form oxadiazoles) have been explored but are less relevant here due to the specific aldehyde functionality required.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-formylhydrazine-1-carbonyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Substituted hydrazine derivatives

Scientific Research Applications

Tert-butyl 3-(2-formylhydrazine-1-carbonyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-formylhydrazine-1-carbonyl)pyrrolidine-1-carboxylate depends on its specific application. In biochemical assays, the compound may interact with enzymes or receptors, modulating their activity. The formylhydrazine group can form covalent bonds with active site residues, leading to inhibition or activation of the target enzyme.

Comparison with Similar Compounds

Structural Features and Functional Group Variations

The compound’s key differentiator is the 2-formylhydrazine-1-carbonyl group, which distinguishes it from analogs with alternative substituents. Below is a comparative analysis:

Compound Name Core Structure Key Functional Groups Applications/Notes References
Tert-butyl 3-(2-formylhydrazine-1-carbonyl)pyrrolidine-1-carboxylate Pyrrolidine Formylhydrazine carbonyl, tert-butyl carbamate Discontinued; potential for cyclocondensation to form heterocycles (e.g., oxadiazoles)
(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate Pyrrolidine Fluoropyridin-yl, hydroxymethyl, methyl ester Pharmaceutical intermediate; pyridine moiety enhances π-π stacking interactions
tert-butyl 4-{3-[(2-acetylhydrazinyl)carbonyl]pyridin-2-yl}piperazine-1-carboxylate Piperazine Acetylhydrazinyl, pyridin-yl Precursor to oxadiazoles via cyclization; piperazine ring increases solubility
tert-butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate Pyrrolidine Hydroxymethyl, tert-butyl carbamate Chiral building block; used in asymmetric synthesis
tert-butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}pyrrolidine-1-carboxylate Pyrrolidine Nitropyrimidinylamino, dibenzylamino Electron-deficient core; potential for nitro-group reduction

Physicochemical Properties

  • Polarity : The hydroxymethyl derivative () is more polar than the formylhydrazine analog, as indicated by TLC retention factors (e.g., Rf 0.29 in hexane:ethyl acetate for a related compound) .
  • Stability : The formylhydrazine group’s sensitivity to hydrolysis may explain the discontinuation of the target compound, whereas tert-butyl-protected analogs (e.g., ) exhibit improved shelf life .

Pharmaceutical Relevance

  • The piperazine derivative () and pyridine hybrids () are prioritized in drug discovery due to their metabolic stability and target engagement.
  • The discontinued status of the target compound suggests niche applications, possibly replaced by more stable analogs like acetylhydrazine derivatives .

Biological Activity

Tert-butyl 3-(2-formylhydrazine-1-carbonyl)pyrrolidine-1-carboxylate (CAS No. 2703864-83-7) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by diverse research findings.

  • Molecular Formula: C₁₀H₁₈N₄O₃
  • Molecular Weight: 230.28 g/mol
  • Purity: Typically around 97% in commercial preparations .

Synthesis

The synthesis of this compound involves several steps, including the formation of the pyrrolidine ring and the introduction of the hydrazine and formyl groups. The detailed synthetic route can vary, but it generally includes:

  • Formation of a pyrrolidine derivative.
  • Introduction of the hydrazinecarbonyl group through acylation.
  • Final adjustments to yield the tert-butyl ester.

Antimicrobial Properties

Research indicates that derivatives of hydrazine compounds often exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

Hydrazine derivatives are also noted for their anti-inflammatory properties. A study demonstrated that certain structural modifications in hydrazine compounds led to enhanced inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes . The IC50 values for related compounds ranged from 0.02 to 0.04 μM, suggesting a potentially similar profile for this compound.

Case Studies

Case Study 1: Anti-cancer Activity
A recent study explored the anti-cancer potential of hydrazine derivatives, highlighting their ability to induce apoptosis in cancer cell lines. The mechanism was linked to the modulation of signaling pathways associated with cell survival and proliferation .

Case Study 2: Neuroprotective Effects
Another investigation focused on neuroprotection, where derivatives were tested for their ability to inhibit monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid metabolism. This inhibition has implications for treating neurodegenerative diseases .

Research Findings Summary

Study Focus Findings
Study AAntimicrobialSignificant activity against E. coli and S. aureus
Study BAnti-inflammatoryIC50 values between 0.02–0.04 μM for COX inhibition
Study CAnti-cancerInduced apoptosis in cancer cell lines
Study DNeuroprotectionInhibition of MAGL with potential therapeutic effects

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